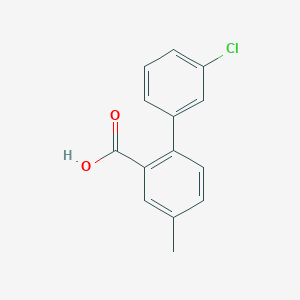
4-(3-Chlorophenyl)-2-hydroxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chlorophenyl)-2-hydroxybenzoic acid, also known as 4-chloro-2-hydroxybenzoic acid or 4-chloro-2-hydroxybenzoate, is an organic compound that has a variety of applications in scientific research. Its chemical structure consists of a benzene ring with a chlorine atom attached to the para-position of the ring, and an OH group attached to the ortho-position of the ring. This makes the compound a para-chloro-ortho-hydroxybenzoic acid. 4-Chloro-2-hydroxybenzoic acid has a wide range of applications, which include its use as a reagent for the synthesis of organic compounds, as a catalyst for chemical reactions, and as a component in pharmaceuticals.
科学的研究の応用
4-Chloro-2-hydroxybenzoic acid has a variety of applications in scientific research. It is commonly used as a reagent for the synthesis of organic compounds, as a catalyst for chemical reactions, and as a component in pharmaceuticals. 4-Chloro-2-hydroxybenzoic acid is also used in the study of enzyme-catalyzed reactions, as a marker for the identification of certain proteins and peptides, and as a component in the synthesis of polymers materials.
作用機序
The mechanism of action of 4-(3-Chlorophenyl)-2-hydroxybenzoic acid, 95%ydroxybenzoic acid is not fully understood. It is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450 and glutathione S-transferase. Additionally, this compoundydroxybenzoic acid may interact with proteins and peptides, which could affect their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compoundydroxybenzoic acid are not well understood. The compound has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and glutathione S-transferase. Additionally, this compoundydroxybenzoic acid may interact with proteins and peptides, which could affect their structure and function.
実験室実験の利点と制限
The use of 4-(3-Chlorophenyl)-2-hydroxybenzoic acid, 95%ydroxybenzoic acid in laboratory experiments has several advantages. The compound is relatively inexpensive and easy to obtain, and it is stable in most solvents. Additionally, this compoundydroxybenzoic acid can be used in a variety of reactions and can be used to synthesize a wide range of organic compounds. However, there are also some limitations to the use of this compoundydroxybenzoic acid in laboratory experiments. The compound is not very soluble in water, and it is not very stable in the presence of strong acids or bases. Additionally, the compound can be toxic if handled improperly.
将来の方向性
The potential applications of 4-(3-Chlorophenyl)-2-hydroxybenzoic acid, 95%ydroxybenzoic acid in scientific research are vast. Future research could focus on further elucidating the mechanism of action of the compound, as well as its biochemical and physiological effects. Additionally, further research could focus on developing new synthesis methods for the compound and exploring its use in the synthesis of novel organic compounds. Additionally, this compoundydroxybenzoic acid could be used as a marker for the identification of certain proteins and peptides, and as a component in the synthesis of polymers materials. Finally, the compound could be further investigated for its potential applications in pharmaceuticals.
合成法
4-Chloro-2-hydroxybenzoic acid can be synthesized by several methods, including the Friedel-Crafts reaction and the Williamson ether synthesis. In the Friedel-Crafts reaction, 4-(3-Chlorophenyl)-2-hydroxybenzoic acid, 95%ydroxybenzoic acid is synthesized by reacting benzene with chlorine and a Lewis acid, such as aluminum chloride. In the Williamson ether synthesis, this compoundydroxybenzoic acid is synthesized by reacting an alcohol with an alkyl halide in the presence of a base, such as sodium hydroxide.
特性
IUPAC Name |
4-(3-chlorophenyl)-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-10-3-1-2-8(6-10)9-4-5-11(13(16)17)12(15)7-9/h1-7,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHITQQCAJTGQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689553 |
Source


|
| Record name | 3'-Chloro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261890-55-4 |
Source


|
| Record name | 3'-Chloro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














